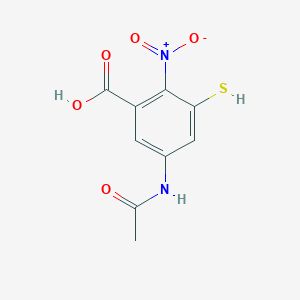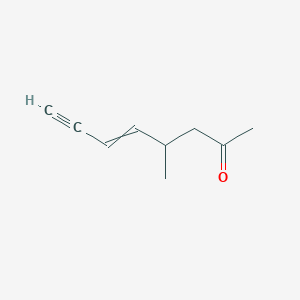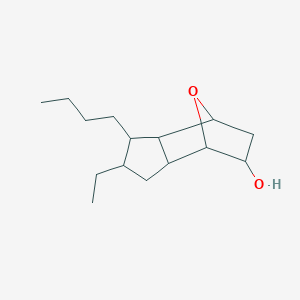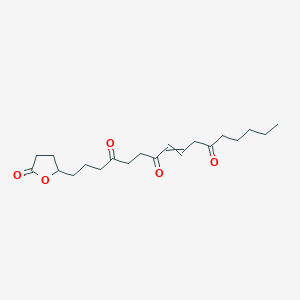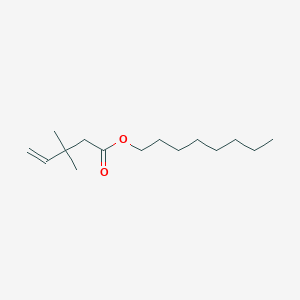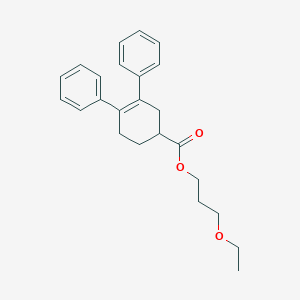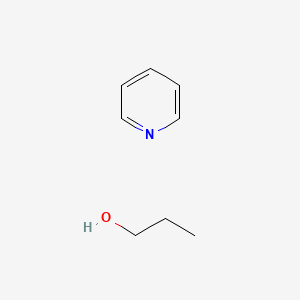![molecular formula C9H8Br2N2O2 B14516914 3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole] CAS No. 62678-99-3](/img/structure/B14516914.png)
3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromomethyl groups at the 5-position of the oxazole rings, connected by a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] typically involves the reaction of 5-bromomethyl-1,2-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two oxazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole].
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] involves its interaction with biological molecules, such as proteins and nucleic acids. The bromomethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Methylenebis[5-methyl-1,2-oxazole]: Similar in structure but lacks the bromine atoms, leading to different reactivity and biological activity.
3,3’-Methylenebis[5-chloromethyl-1,2-oxazole]: Contains chlorine instead of bromine, which can affect its chemical properties and reactivity.
3,3’-Methylenebis[5-iodomethyl-1,2-oxazole]: Contains iodine, which can lead to different biological activities and applications.
Uniqueness
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its analogs. The bromomethyl groups provide sites for further chemical modification, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62678-99-3 |
|---|---|
Molekularformel |
C9H8Br2N2O2 |
Molekulargewicht |
335.98 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-[[5-(bromomethyl)-1,2-oxazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C9H8Br2N2O2/c10-4-8-2-6(12-14-8)1-7-3-9(5-11)15-13-7/h2-3H,1,4-5H2 |
InChI-Schlüssel |
IHQPZIXEPQUENB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1CC2=NOC(=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
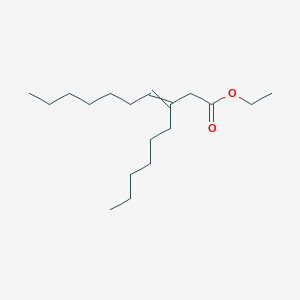
![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
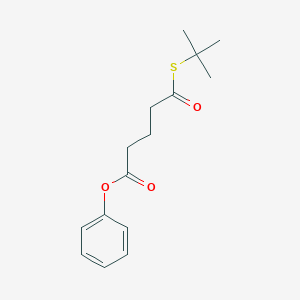
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
